molecular formula C11H7ClOS B8609618 (5-Chloro-thiophen-2-yl)-benzaldehyde CAS No. 223575-78-8

(5-Chloro-thiophen-2-yl)-benzaldehyde

Cat. No.: B8609618
CAS No.: 223575-78-8
M. Wt: 222.69 g/mol
InChI Key: ZVPWUNDTENJLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-thiophen-2-yl)-benzaldehyde is a useful research compound. Its molecular formula is C11H7ClOS and its molecular weight is 222.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

223575-78-8

Molecular Formula

C11H7ClOS

Molecular Weight

222.69 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)benzaldehyde

InChI

InChI=1S/C11H7ClOS/c12-11-6-5-10(14-11)9-4-2-1-3-8(9)7-13/h1-7H

InChI Key

ZVPWUNDTENJLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(S2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Formylphenylboronic acid (1.37 g, 9.15 mmol), 2-bromo-5-chlorothiophene (1 mL, 9.15 mmol), 2M Na2CO3 (9 mL, 18.3 mmol) and Pd(PPh3)4 (0.53 mg, 0.46 mmol) in DME (30 mL) are heated to reflux for 4 h after which time the reaction mixture is concentrated in vacuo and taken up in EtOAc. The organic solution is washed with water (×2) then brine and dried over MgSO4, filtered and concentrated to dryness. The crude residue is purified by chromatography using 5% EtOAc/hexanes as the eluent to yield a yellow solid (1.8 g, 8.1 mmol) as the title compound. EI MS [M]+=222, 224, Cl pattern.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.53 mg
Type
catalyst
Reaction Step One

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